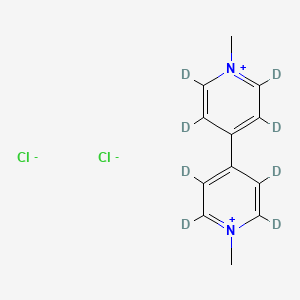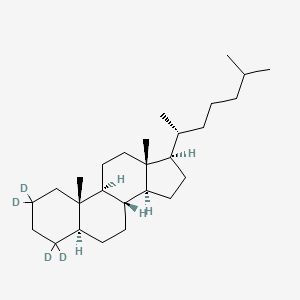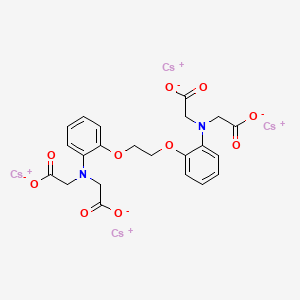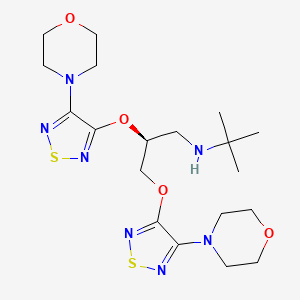![molecular formula C23H28I3N3O10 B586988 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide CAS No. 76350-09-9](/img/structure/B586988.png)
5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide is a complex organic compound primarily used in medical imaging. It is known for its high iodine content, which makes it an effective contrast agent in computed tomography (CT) scans and X-ray imaging. The compound enhances the visibility of internal structures by increasing the contrast between different tissues and organs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide involves several steps:
Iodination: The starting material, 1,3-benzenedicarboxamide, undergoes iodination to introduce iodine atoms at the 2, 4, and 6 positions. This step typically uses iodine and an oxidizing agent such as nitric acid.
Amidation: The iodinated intermediate is then reacted with N-methylamine to form the N-methyl-1,3-benzenedicarboxamide.
Acetylation: The next step involves the acetylation of 2,3-dihydroxypropylamine to form 2,3-bis(acetyloxy)propylamine.
Coupling: Finally, the acetylated intermediate is coupled with the iodinated N-methyl-1,3-benzenedicarboxamide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the iodination, amidation, acetylation, and coupling reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the iodine atoms, potentially leading to deiodination.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Deiodinated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Formed by replacing acetyl groups with other functional groups.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Cell Imaging: Utilized in biological studies for imaging cells and tissues due to its high iodine content.
Medicine
Contrast Agent: Widely used in CT scans and X-ray imaging to enhance the visibility of internal structures.
Drug Delivery: Investigated for use in targeted drug delivery systems due to its ability to bind to specific tissues.
Industry
Material Science: Explored for use in developing new materials with unique properties.
作用机制
The primary mechanism of action of 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide in medical imaging involves its high iodine content. Iodine atoms have a high atomic number, which increases the absorption of X-rays. When administered to a patient, the compound accumulates in specific tissues, enhancing the contrast in imaging studies. This allows for better visualization of structures such as blood vessels, organs, and tumors.
相似化合物的比较
Similar Compounds
Iohexol: Another iodine-based contrast agent used in medical imaging.
Iopamidol: Similar in function, used for enhancing contrast in CT scans.
Iodixanol: A non-ionic, water-soluble contrast agent.
Uniqueness
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide is unique due to its specific structure, which provides a balance between high iodine content and solubility. This makes it particularly effective for certain imaging applications where high contrast and clear visualization are required.
属性
IUPAC Name |
[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28I3N3O10/c1-10(30)36-8-14(38-12(3)32)6-28-22(34)16-18(24)17(20(26)21(27)19(16)25)23(35)29(5)7-15(39-13(4)33)9-37-11(2)31/h14-15H,6-9,27H2,1-5H3,(H,28,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHGJKXXZCQSIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28I3N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700735 |
Source


|
| Record name | 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-09-9 |
Source


|
| Record name | 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)

